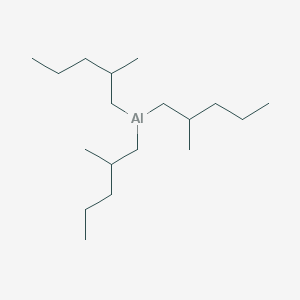
Potassium abietate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium abietate is an organic compound with the chemical formula C20H29KO2. It is a potassium salt of abietic acid, which is a major component of rosin. This compound is known for its applications in various industrial processes, particularly in the production of soaps and as a surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium abietate is typically synthesized by reacting abietic acid, which is derived from the distillation of turpentine, with potassium hydroxide. The reaction produces this compound along with water and ethanol as by-products .
Industrial Production Methods: The industrial production of this compound involves the large-scale reaction of abietic acid with potassium hydroxide under controlled conditions. The process is designed to maximize yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Potassium abietate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield dehydroabietane derivatives .
Scientific Research Applications
Potassium abietate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Medicine: Research has explored its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of potassium abietate involves its interaction with cell membranes and proteins. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in cleaning applications, where it helps to emulsify oils and fats, making them easier to remove .
Comparison with Similar Compounds
Sodium abietate: Similar to potassium abietate but uses sodium instead of potassium.
Calcium abietate: Another salt of abietic acid, using calcium as the cation.
Magnesium abietate: Uses magnesium as the cation.
Uniqueness: this compound is unique due to its specific potassium ion, which imparts different solubility and reactivity properties compared to its sodium, calcium, and magnesium counterparts. These differences can influence its effectiveness and suitability for various applications .
Properties
CAS No. |
23250-44-4 |
|---|---|
Molecular Formula |
C20H29KO2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
potassium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.K/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1 |
InChI Key |
NVJCKICOBXMJIJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[K+] |
Related CAS |
514-10-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)




![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)


![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)



